Isosulpride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of isosulpride involves several synthetic routes, typically starting with the appropriate precursors and reagents. One common method includes the reaction of a substituted benzamide with an appropriate sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isosulprid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Isosulprid kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Isosulprid kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Halogenierte Lösungsmittel und Basen wie Natriumhydroxid.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Isosulpride exhibits a unique pharmacological profile:

- Dopamine Receptor Antagonism : At higher doses, it blocks postsynaptic dopamine receptors, reducing dopaminergic activity and improving positive symptoms of schizophrenia. At lower doses, it preferentially inhibits presynaptic receptors, enhancing dopamine release and alleviating negative symptoms.

- Serotonin Receptor Activity : It also antagonizes serotonin receptors (5-HT2A and 5-HT7), contributing to its antidepressant effects.

Scientific Research Applications

This compound has a broad spectrum of applications in various fields:

Clinical Research

This compound is extensively studied for its efficacy in treating schizophrenia. Clinical trials have demonstrated its effectiveness in managing both positive and negative symptoms. For instance, a study reported that 66.2% of patients switching to this compound achieved significant improvement in clinical symptoms after eight weeks .

Case Studies

Several case reports highlight the clinical implications of this compound:

- Case of Induced Mania : An 18-year-old male developed manic symptoms after eight months on this compound, indicating the need for careful monitoring of mood changes during treatment .

- Long-term Efficacy : A study confirmed the long-term effectiveness of this compound in patients with schizophrenia, showcasing its safety profile over a 12-month period .

Industrial Applications

In addition to its pharmacological uses, this compound serves as a reagent in organic synthesis and analytical chemistry. Its unique properties enable its application in developing new materials and processes within the chemical industry.

Wirkmechanismus

Isosulpride is structurally and functionally similar to other substituted benzamides such as amisulpride and sulpiride . it has unique properties that distinguish it from these compounds:

Amisulpride: Also a dopamine D2 and D3 receptor antagonist, but with different pharmacokinetic properties and clinical applications.

Sulpiride: Shares similar dopaminergic activity but has additional low-affinity D4 antagonist properties.

Vergleich Mit ähnlichen Verbindungen

Isosulprid ist strukturell und funktionell ähnlich anderen substituierten Benzamiden wie Amisulprid und Sulpirid . Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Amisulprid: Auch ein Dopamin-D2- und D3-Rezeptor-Antagonist, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften und klinischen Anwendungen.

Sulpirid: Teilt ähnliche dopaminerge Aktivität, hat aber zusätzlich geringe Affinität zu D4-Antagonisten.

Liste ähnlicher Verbindungen:

- Amisulprid

- Sulpirid

- Metoclopramid (ein weiteres substituiertes Benzamid mit unterschiedlichen klinischen Anwendungen)

Die einzigartige Kombination chemischer Eigenschaften und biologischer Aktivitäten von Isosulprid macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen.

Biologische Aktivität

Isosulpride, a substituted benzamide derivative, is primarily recognized for its role as an atypical antipsychotic. Its pharmacological profile is closely related to that of amisulpride, sharing similar mechanisms of action and therapeutic applications. This article explores the biological activity of this compound, focusing on its receptor interactions, clinical efficacy, case studies, and adverse effects.

This compound functions predominantly as a dopamine D2 and D3 receptor antagonist . At higher doses, it blocks postsynaptic receptors, which leads to a reduction in dopaminergic activity and improvement in positive symptoms of schizophrenia. Conversely, at lower doses, this compound preferentially inhibits presynaptic D2 and D3 receptors, enhancing dopamine release in the synapse, which can alleviate negative symptoms associated with schizophrenia .

Additionally, this compound exhibits antagonistic properties at serotonin receptors, particularly the 5-HT2A and 5-HT7 receptors. These interactions are believed to contribute to its antidepressant effects . The following table summarizes the receptor affinities of this compound:

| Receptor Type | Affinity (K_i in nM) |

|---|---|

| Dopamine D2 | 3.0 |

| Dopamine D3 | 3.5 |

| Serotonin 5-HT2A | 11.5 |

| Serotonin 5-HT7 | 10-20 |

Clinical Efficacy

This compound has been evaluated for its effectiveness in treating schizophrenia, particularly in patients exhibiting treatment-resistant symptoms. A review of clinical trials indicates that this compound (50-300 mg/day) significantly improves both positive and negative symptoms compared to placebo .

In a notable case study involving six patients with clozapine-resistant schizophrenia, the addition of this compound led to substantial reductions in PANSS (Positive and Negative Syndrome Scale) scores. The results are summarized in Table 1 below:

Table 1: PANSS Scores Before and After this compound Treatment

| Patient | PANSS Score On Admission | PANSS Score At Discharge | Change (%) |

|---|---|---|---|

| 1 | 102 | 80 | -21.6 |

| 2 | 118 | 90 | -23.7 |

| 3 | 84 | 67 | -20.2 |

| 4 | 79 | 47 | -40.5 |

| 5 | 94 | 83 | -11.7 |

| 6 | 78 | 78 | 0 |

The data indicate that most patients experienced a significant reduction in both positive and negative symptoms following treatment with this compound.

Adverse Effects

Despite its efficacy, this compound is associated with several adverse effects, primarily due to its action on dopamine pathways. Common side effects include:

- Hyperprolactinemia: Increased prolactin levels can lead to amenorrhea and galactorrhea in women.

- Extrapyramidal Symptoms (EPS): Although less frequent than with typical antipsychotics like haloperidol, EPS can occur.

- Weight Gain: this compound has a lower propensity for weight gain compared to some other atypical antipsychotics but can still contribute to metabolic changes.

Eigenschaften

CAS-Nummer |

42792-26-7 |

|---|---|

Molekularformel |

C15H23N3O4S |

Molekulargewicht |

341.4 g/mol |

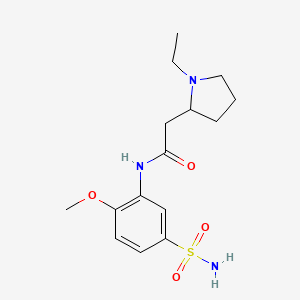

IUPAC-Name |

2-(1-ethylpyrrolidin-2-yl)-N-(2-methoxy-5-sulfamoylphenyl)acetamide |

InChI |

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)9-15(19)17-13-10-12(23(16,20)21)6-7-14(13)22-2/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,19)(H2,16,20,21) |

InChI-Schlüssel |

VJIIYEHOXLPKBX-UHFFFAOYSA-N |

SMILES |

CCN1CCCC1CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N)OC |

Kanonische SMILES |

CCN1CCCC1CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Isosulpride, |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.